4-fluoro-7-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This particular compound, with its unique fluorine and methoxy substitutions, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-methoxybenzoic acid.
Formation of Indole Core: The indole core is constructed using a Fischer indole synthesis, where 4-fluoroaniline reacts with 2-methoxybenzoic acid in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.
Carboxylation: The resulting intermediate undergoes carboxylation to introduce the carboxylic acid group at the 2-position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-7-methoxy-1H-indole-2-carboxylic acid.
Reduction: 4-Fluoro-7-methoxy-1H-indole-2-methanol.
Substitution: 4-Substituted-7-methoxy-1H-indole-2-carboxylic acid derivatives.
Scientific Research Applications
4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Fluoro-1H-indole-2-carboxylic acid: Lacks the methoxy group, which may affect its biological activity.
7-Methoxy-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions with biological targets.
4-Fluoro-7-methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness: 4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
1784443-64-6 |
---|---|
Molecular Formula |
C10H8FNO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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